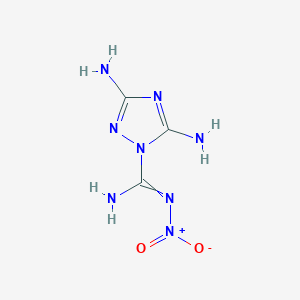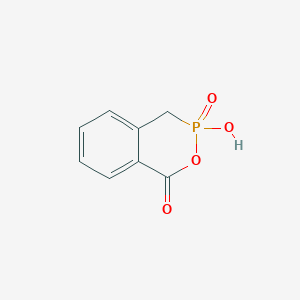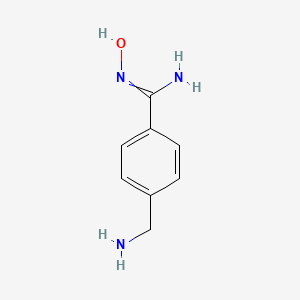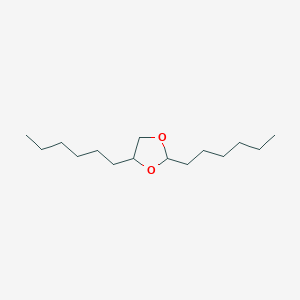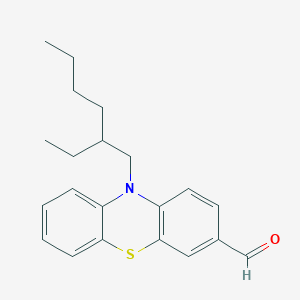
10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde is an organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by the presence of a phenothiazine core substituted with a 2-ethylhexyl group and an aldehyde functional group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of phenothiazine, followed by the introduction of the 2-ethylhexyl group through alkylation reactions. The final step involves the formylation of the phenothiazine derivative to introduce the aldehyde group at the 3-position. This can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 10-(2-Ethylhexyl)-10H-phenothiazine-3-carboxylic acid.
Reduction: 10-(2-Ethylhexyl)-10H-phenothiazine-3-methanol.
Substitution: Various substituted phenothiazine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde is largely dependent on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The phenothiazine core can interact with various molecular targets, including receptors and ion channels, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
10-(2-Ethylhexyl)-10H-phenothiazine: Lacks the aldehyde group, resulting in different chemical reactivity and biological activity.
10H-Phenothiazine-3-carbaldehyde: Lacks the 2-ethylhexyl group, affecting its solubility and interaction with biological targets.
2-Ethylhexyl acrylate: A structurally related compound used in polymer chemistry but with different functional groups and applications.
Uniqueness
10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde is unique due to the combination of the phenothiazine core, the 2-ethylhexyl group, and the aldehyde functional group. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
501116-23-0 |
|---|---|
Fórmula molecular |
C21H25NOS |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
10-(2-ethylhexyl)phenothiazine-3-carbaldehyde |
InChI |
InChI=1S/C21H25NOS/c1-3-5-8-16(4-2)14-22-18-9-6-7-10-20(18)24-21-13-17(15-23)11-12-19(21)22/h6-7,9-13,15-16H,3-5,8,14H2,1-2H3 |
Clave InChI |
MHCDVXFHBRKUFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248870.png)
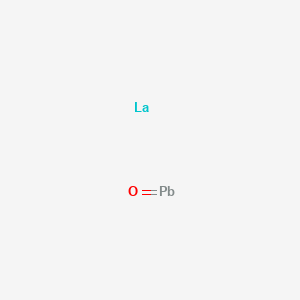
![11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol](/img/structure/B14248877.png)
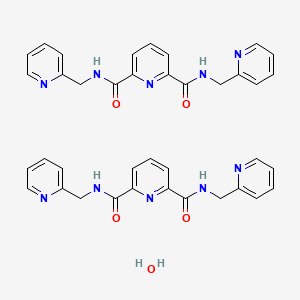
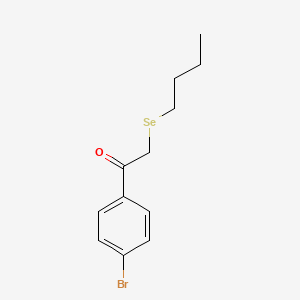
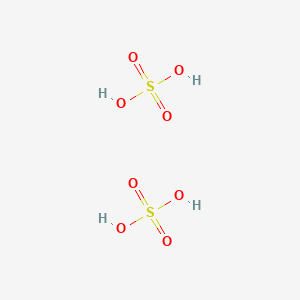
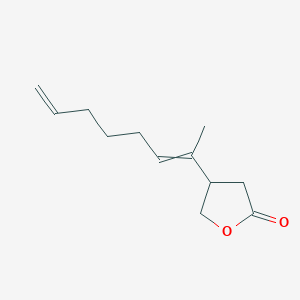
![4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate](/img/structure/B14248917.png)
![[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate](/img/structure/B14248919.png)
